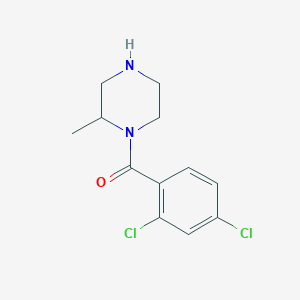![molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3](/img/structure/B6332277.png)
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylpiperazine group via a methylene bridge
Mechanism of Action
Target of Action
The primary target of the compound 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . This compound acts as an inhibitor, disrupting the virus’s ability to replicate and spread.
Mode of Action
The compound interacts with the HCV by blocking its replication process . It does this by acting on the HCV entry stage, preventing the virus from entering host cells and initiating the replication cycle .
Biochemical Pathways
The compound affects the viral entry pathway of HCV. By blocking the entry of the virus into host cells, it prevents the initiation of the viral replication cycle. This disruption in the pathway leads to a decrease in the production and spread of the virus .
Result of Action
The result of the compound’s action is a significant decrease in HCV replication. This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of the infection and potentially leading to the elimination of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine nitrogen atoms under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
2-[(4-Methylpiperazin-1-yl)methyl]benzamide: Features an amide group in place of the nitrile group.
Uniqueness
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWAIWYJLAOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

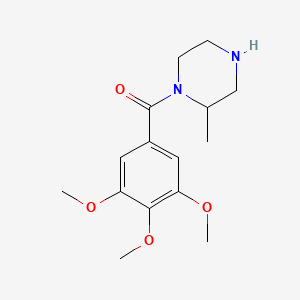

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
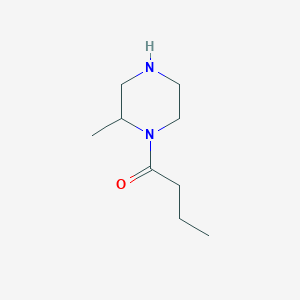


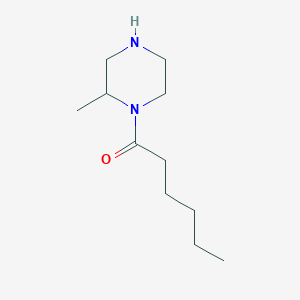
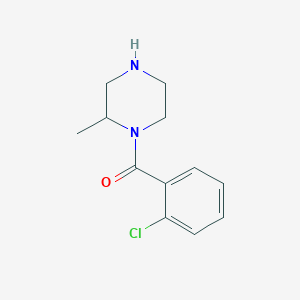
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
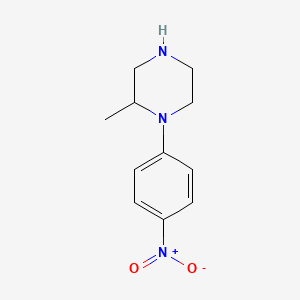
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)
